molecular formula C8H8N2O2 B582220 2-Cyclopropylpyrimidine-4-carboxylic acid CAS No. 1211533-70-8

2-Cyclopropylpyrimidine-4-carboxylic acid

Cat. No.: B582220
CAS No.: 1211533-70-8
M. Wt: 164.164
InChI Key: AWRCBKGYINDHAL-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and carboxylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-Cyclopropylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 4-Hydroxypyridine-2-carboxylic acid
  • 4-Aminopyridine-2-carboxylic acid

Comparison: 2-Cyclopropylpyrimidine-4-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopropylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRCBKGYINDHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-70-8
Record name 2-cyclopropylpyrimidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does aminocyclopyrachlor behave in different soil types, and how does this relate to its potential for leaching into groundwater?

A: Aminocyclopyrachlor exhibits varying sorption (retention) and desorption (release) characteristics in different soils. Research comparing aminocyclopyrachlor to the structurally similar herbicide picloram found that aminocyclopyrachlor sorption was independent of concentration and was lowest in eroded and depositional Minnesota soils and highest in Molokai soil []. This difference in sorption behavior is likely attributed to variations in soil organic matter content and clay mineralogy.

Q2: Does aminocyclopyrachlor affect seed production in plants besides its target weeds?

A: While aminocyclopyrachlor is intended to control broadleaf weeds and brush, research indicates it can impact seed production in other plant species. A study focusing on downy brome (Bromus tectorum), an invasive annual grass, demonstrated that aminocyclopyrachlor applications significantly reduced seed germination []. This effect on seed production was observed even when visible damage to aboveground plant growth was minimal.

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